molecular formula C13H16OS B13641624 1-Cyclopentyl-2-(phenylthio)ethan-1-one

1-Cyclopentyl-2-(phenylthio)ethan-1-one

Cat. No.: B13641624
M. Wt: 220.33 g/mol
InChI Key: JYUBECCEWOMXID-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2-(phenylthio)ethan-1-one is an organic compound with the molecular formula C13H16OS It is characterized by a cyclopentyl group attached to a phenylthio group via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentyl-2-(phenylthio)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with phenylthioacetic acid, followed by oxidation to yield the desired product. The reaction conditions typically include:

    Solvent: Anhydrous ether or tetrahydrofuran

    Temperature: -10°C to 0°C for the Grignard reaction, followed by room temperature for oxidation

    Reagents: Cyclopentylmagnesium bromide, phenylthioacetic acid, and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other organometallic methods. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-2-(phenylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions at the phenylthio group using nucleophiles like amines or thiols

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature to 50°C

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran, 0°C to room temperature

    Substitution: Amines or thiols, solvents like dichloromethane or acetonitrile, room temperature to reflux

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohols

    Substitution: Substituted phenylthio derivatives

Scientific Research Applications

1-Cyclopentyl-2-(phenylthio)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-(phenylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Enzymes, receptors, or other proteins that it binds to or modifies

    Pathways: Modulation of biochemical pathways related to inflammation, pain, or other physiological processes

Comparison with Similar Compounds

1-Cyclopentyl-2-(phenylthio)ethan-1-one can be compared with other similar compounds, such as:

    1-Cyclopentyl-2-(methylthio)ethan-1-one: Similar structure but with a methylthio group instead of a phenylthio group

    1-Cyclopentyl-2-(phenylthio)propan-1-one: Similar structure but with a propanone linkage instead of ethanone

    1-Cyclopentyl-2-(phenylthio)butan-1-one: Similar structure but with a butanone linkage instead of ethanone

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

1-cyclopentyl-2-phenylsulfanylethanone

InChI

InChI=1S/C13H16OS/c14-13(11-6-4-5-7-11)10-15-12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2

InChI Key

JYUBECCEWOMXID-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)CSC2=CC=CC=C2

Origin of Product

United States

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